1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid - 1351004-08-4

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-1714577
CAS Number: 1351004-08-4
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rufinamide

    Compound Description: Rufinamide is a triazole derivative structurally dissimilar to other marketed antiepileptic drugs. It has received marketing authorization from the European Union and FDA for use as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome [].

    Relevance: Rufinamide, while possessing the core triazole ring, differs significantly from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid in its overall structure. It lacks the carboxylic acid moiety and instead incorporates a complex difluorophenyl-methyl-propanamide side chain. Despite these structural differences, it highlights the pharmacological relevance of triazole-containing compounds and their potential in treating neurological disorders [].

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives

    Compound Description: This class of compounds was identified as selective GSK-3 inhibitors with good water solubility through high-throughput screening []. They demonstrate ATP-competitive inhibition of GSK-3 and modulate glycogen metabolism, stimulating intracellular β-catenin accumulation in whole-cell assays [].

1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: This compound is identified as an alkaline degradation product of Rufinamide []. Its formation and characterization are crucial in understanding the stability and potential degradation pathways of Rufinamide in pharmaceutical formulations.

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

    Compound Description: This compound is the first representative of a series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, synthesized from 1-azido-4-ethoxybenzene []. It exhibits ring-chain tautomerism, predominantly existing in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one form in solution [].

    Relevance: The compound features the same core structure as 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid but possesses a 4-ethoxyphenyl substituent at the N1 position and a formyl group at the C5 position. This structural variation is notable, especially the formyl group, which introduces different reactivity and potential biological activity compared to the target compound [].

    Compound Description: These compounds are 1,2,3-triazole derivatives studied for their antiviral, antimicrobial, and antileishmanial properties []. Their conformational behavior in solution and solid-state has been investigated using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations [].

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: Synthesized via click chemistry, this aromatic ε-amino acid exhibits potent antimicrobial activity against Gram-positive, Gram-negative, and pathogenic bacteria, including Vibrio cholerae []. It demonstrates a kink-like structure in its crystal form with perpendicular phenyl and triazole rings [].

    Relevance: This compound shares the 1H-1,2,3-triazole-4-carboxylic acid core with the target compound. The key structural difference lies in the 2-aminophenyl group at the N1 position, which could significantly influence its interactions with biological targets compared to the cycloheptyl substituent in 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid [].

1-Anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

    Compound Description: This compound is a 1,2,3-triazole derivative characterized by its crystal structure, which reveals a three-dimensional framework formed by N—H⋯O, O—H⋯O, and O—H⋯N interactions involving water molecules [].

    Relevance: This compound, while containing the 1H-1,2,3-triazole-4-carboxylic acid moiety like the target compound, differs by having an anilino group at the N1 position and a methyl group at the C5 position. These variations highlight the structural diversity achievable within this class of compounds and their propensity to form hydrogen-bonded networks in the solid state [].

    Compound Description: Two Zn(II) complexes incorporating 1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid as a ligand were synthesized hydrothermally []. The complexes, characterized by X-ray diffraction, exhibit a discrete nature with the Zn centers adopting a slightly distorted octahedral geometry [].

    Relevance: While these complexes utilize a ligand structurally similar to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, the presence of a methyl substituent at the C5 position and the coordination to a Zn(II) center significantly alter the overall structure and properties. This example underscores the versatility of the triazole-carboxylic acid motif in coordinating with metal ions, leading to potentially diverse applications [].

    Compound Description: This series comprises 1H-1,2,3-triazole-4-carboxylates with a hydrogenated pyridine fragment attached at either the N1 or C5 position []. The synthesis utilizes readily available pyridine carboxylic acid esters and pyridin-3-amine, highlighting the versatility of the triazole core in accommodating various substituents [].

    Relevance: These compounds, while sharing the fundamental triazole-carboxylic acid framework with 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, showcase the possibility of incorporating a pyridine moiety into the structure. The hydrogenated pyridine introduces a basic nitrogen, potentially influencing the compounds' solubility, binding affinity, and pharmacological profile compared to the target compound [].

2-aryl-1,2,3-triazole acids

    Compound Description: This series of compounds, featuring an aryl group at the C2 position of the triazole ring, were studied for their fluorescent properties in various solvents []. Their optical characteristics were influenced by inter- and intramolecular noncovalent interactions and their ability to ionize in different solvents [].

2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid

    Compound Description: This compound is a 1,2,3-triazole derivative investigated for its anticancer activity [, ]. Its molecular structure, characterized by vibrational spectroscopy and DFT calculations, reveals a slightly out-of-plane geometry influenced by the substituents on the triazole ring [].

    Relevance: This compound and 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid share the 1,2,3-triazole-4-carboxylic acid framework. They differ in their substituents, with the former possessing a 4-chlorophenyl group at the C2 position and a pyrrolidin-1-yl group at the C5 position, while the latter has a cycloheptyl group at the N1 position. These structural variations suggest potential differences in their binding affinities and pharmacological profiles [, ].

{[n-Bu2Sn(OOCC2HN3Ph-2)]2O}2 and (c-C6H11)3Sn(OOCC2HN3Ph-2)(C2H5OH)

    Compound Description: These compounds are organotin complexes of 2-phenyl-1,2,3-triazole-4-carboxylic acid, exhibiting promising in vitro cytotoxic activity against human tumor cell lines, including HeLa, CoLo205, and MCF-7 [].

    Relevance: These compounds showcase the ability of 1,2,3-triazole-4-carboxylic acids, similar to the main compound, to act as ligands in forming metal complexes. While the core triazole ring is present, the complex formation with organotin moieties dramatically alters the overall structure and introduces cytotoxic properties not inherently present in 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid [].

1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (6a-6p)

    Compound Description: This compound and its ester and amide derivatives are a series of carboxylic acid derivatives that exhibit good in vivo antithrombotic activity []. They are synthesized using methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate as a key intermediate [].

    Relevance: This compound is structurally related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, sharing the 1H-1,2,3-triazole-4-carboxylic acid moiety. The structural distinction arises from the complex 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl substituent at the N1 position and a methyl group at the C5 position in 6a-6p. This difference in substitution pattern suggests potentially different binding modes and pharmacological activities compared to the target compound [].

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

    Compound Description: This compound, synthesized from 1-azidomethyl-3-nitrobenzene and ethyl acetylacetate, forms a three-dimensional framework in its crystal structure due to strong O—H⋯O hydrogen bonds involving water molecules [].

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: This compound, synthesized from azidobenzene and ethyl acetylacetate, commonly forms an R 2 2 (8) inversion dimer in its crystal structure through strong O—H⋯O hydrogen bonds between carboxyl groups []. It exhibits an abnormally long O—H distance in the hydrogen bond compared to related structures [].

[Li2(C4H2N3O4)2(H2O)4]

    Compound Description: This compound is a lithium complex with 5-carboxylato-1H-1,2,3-triazole-4-carboxylic acid as a ligand []. It exists as a centrosymmetric dinuclear molecule in its crystal structure, with two Li+ ions bridged by two water molecules and coordinated to the ligand in a distorted square pyramidal geometry [].

    Relevance: Though structurally dissimilar to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to its complex formation with lithium and the presence of an additional carboxylate group on the triazole ring, this compound highlights the ability of the triazole carboxylic acid moiety to act as a ligand in forming metal complexes [].

    Compound Description: These two related compounds are 1,2,3-triazole derivatives. The monohydrate form [] exhibits intermolecular O—H⋯O and O—H⋯N hydrogen bonds involving water molecules in its crystal structure. The anhydrous form [] forms helical chains along the [] direction via intermolecular O—H⋯N hydrogen bonds.

6‐(5‐Sulfanyl‐1H‐tetrazol‐1‐yl)‐2H‐chromen‐2‐one and 5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic Acid

    Compound Description: These compounds are synthesized from 6-aminocoumarin, showcasing the versatility of coumarin derivatives in building diverse heterocyclic systems []. While the tetrazole derivative is not directly related, the 5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic acid highlights the ability to incorporate a coumarin moiety into the triazole carboxylic acid framework [].

    Compound Description: 5-Ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside (1) is synthesized along with its derivatives (1b,c,e,f) using Pd(0)-catalyzed cross-coupling reactions []. These compounds are interesting due to their structural similarity to EICAR, a molecule known for its antiviral activity.

    Relevance: While not directly structurally related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to the presence of the ribose sugar and amide group, these compounds highlight the importance of the 1H-[1,2,3]triazole-4-carboxylic acid scaffold in medicinal chemistry, particularly in the context of antiviral research. The diverse derivatives further emphasize the potential for modification and fine-tuning of biological activity within this class of compounds [].

    Compound Description: These compounds are a series of 1H-1,2,3-triazole-4-carboxylic acids where a hydrogenated pyridine fragment is introduced at either the N1 or C5 position of the triazole ring. The synthesis involves the use of picolinic, nicotinic, and isonicotinic acid esters, along with pyridin-3-amine, as starting materials [].

1-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid

    Compound Description: This triazole derivative has shown potential as an anticancer agent and has been the subject of studies investigating its molecular structure and interactions with biological targets, particularly MMP-2 (matrix metalloproteinase-2) [].

    Compound Description: These compounds are coordination polymers where 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3tda) acts as a bridging ligand to form extended structures with manganese(II) (in 1) and gadolinium(III) (in 2) ions []. These polymers exhibit antiferromagnetic interactions, demonstrating the magnetic properties achievable with such coordination complexes [].

    Relevance: These coordination polymers, while containing the 1,2,3-triazole-4-carboxylic acid moiety like 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, showcase a different aspect of its chemistry. The presence of an additional carboxylic acid group at the C5 position of the triazole ring allows for the formation of extended coordination polymers with unique properties. This example emphasizes the versatility of the triazole carboxylic acid scaffold in various chemical contexts [].

Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate

    Compound Description: This compound is formed by the association of two molecules of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with one water molecule []. The crystal structure is stabilized by a network of hydrogen bonds, highlighting the importance of these interactions in the solid-state packing of these types of molecules [].

    Relevance: Although it exists as a hydrate of a dimer, this compound emphasizes the significance of the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid structure, closely related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid. The presence of a phenyl ring at the N1 position and a methyl group at the C5 position, instead of the cycloheptyl group, subtly alters the potential intermolecular interactions and packing arrangements in the solid state compared to the target compound [].

    Compound Description: These compounds are metal-organic frameworks (MOFs) synthesized using potassium 1H-1,2,3-triazole-4,5-dicarboxylic acid (KH2TDA) with different auxiliary ligands []. These MOFs showcase diverse three-dimensional framework structures and exhibit interesting luminescent properties [].

    Relevance: Similar to the previously mentioned coordination polymers, these MOFs highlight the utility of the 1,2,3-triazole-4,5-dicarboxylic acid framework, which is structurally related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, in building extended materials. The presence of an additional carboxylate group at the C5 position enables bridging interactions with metal ions, leading to the formation of porous MOF structures with potential applications in various fields, including gas storage, separation, and catalysis. This example further emphasizes the versatility of this class of compounds beyond their biological activities [].

1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic Acids

    Compound Description: These compounds, where R represents various substituents, exemplify a series of 1H-1,2,3-triazole-4-carboxylic acids synthesized via a one-pot, three-component reaction []. The method highlights the efficiency of synthesizing diversely substituted triazole carboxylic acids using readily available starting materials [].

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

    Compound Description: This heterocyclic compound is synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran []. The presence of the carbohydrazide moiety introduces additional potential for hydrogen bonding and interactions with biological targets [].

    Relevance: This compound, though structurally different from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to the carbohydrazide group replacing the carboxylic acid, exemplifies the modification possible at the C4 position of the triazole ring. This modification significantly alters its chemical properties and potential biological activity compared to the carboxylic acid counterpart [].

N-(1-substituted-1H-1,2,3-triazole-4-yl)-aralkylamide derivatives

    Compound Description: This group of compounds was designed and synthesized to investigate their potential as acetylcholinesterase (AChE) inhibitors, targeting Alzheimer’s disease []. Their inhibitory activities were assessed, and their interactions with AChE were studied using molecular docking [].

    Relevance: Despite possessing the triazole ring, these compounds differ significantly from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid. They lack the carboxylic acid group and incorporate an aralkylamide substituent at the C4 position of the triazole ring, highlighting the structural diversity achievable within triazole-based compounds and their potential in targeting diverse therapeutic areas [].

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

    Compound Description: This compound is synthesized via the reaction of a substituted triazole-pyrazole carbaldehyde with (2,4,6-trichlorophenyl)hydrazine []. The structure, confirmed by X-ray diffraction, showcases a complex heterocyclic system built around the central triazole ring [].

    Relevance: While structurally distinct from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to its complex multi-heterocyclic framework, this compound highlights the utility of substituted triazoles as building blocks in organic synthesis. It exemplifies the diversity achievable through the incorporation of various heterocyclic moieties onto the core triazole structure [].

1 -alkyl-1,2,3-triazole-4-carbalde-hydes

    Compound Description: This class of compounds is derived from 1-phenyl-1,2,3-triazole-4-carbaldehyde through thermal isomerization of the corresponding imines followed by hydrolysis []. This method highlights the possibility of replacing an aryl group at the N1 position with an alkyl group, expanding the structural diversity of triazole derivatives.

1-Alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic Acids

    Compound Description: This series of compounds, characterized by a trifluoromethyl group at the C5 position of the triazole ring, is synthesized via a diazo transfer reaction, highlighting the utility of this reaction in constructing triazole rings with electron-withdrawing substituents [].

La(III) Complex of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid

    Compound Description: This compound is a lanthanum(III) complex synthesized using 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid as a ligand []. The complex formation was investigated using DFT calculations and spectroscopic methods, revealing the impact of lanthanum coordination on the triazole ligand's structure and electronic properties [].

    Relevance: Similar to the previously mentioned metal complexes, this compound, while utilizing a different triazole derivative as a ligand, highlights the potential of 1,2,3-triazole-4-carboxylic acids, including 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, to act as ligands in coordination chemistry. The complexation with lanthanum(III) can lead to compounds with distinct properties compared to the free ligand, expanding the potential applications of this class of molecules [].

    Compound Description: 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzene sulfonic acid serves as a key starting material for synthesizing a series of new chalcones and 2-pyrimidinone derivatives containing a 1,2,3-triazole ring []. These derivatives were designed for their potential antiviral properties and were subjected to molecular docking studies to assess their binding affinities to target proteins [].

    Relevance: While structurally different from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to the presence of the sulfonic acid group and the pyrimidinone ring, these compounds underscore the versatility of the 1,2,3-triazole scaffold in medicinal chemistry. The incorporation of the triazole ring into larger molecular architectures, as demonstrated by these derivatives, highlights its potential in developing new drug candidates for various therapeutic areas, including antiviral therapy [].

Bis-1,4-phenylene -1H-1,2,3-triazole derivatives

    Compound Description: These compounds are synthesized from a bis-triazole core derived from 1,4-phenylenediamine and characterized by the presence of two 1H-1,2,3-triazole units linked by a 1,4-phenylene spacer []. These derivatives showed promising antimicrobial activity and were further investigated through docking studies and DFT calculations [].

    Relevance: Despite having two triazole rings compared to one in 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, these compounds exemplify the broad utility of the 1H-1,2,3-triazole motif in medicinal chemistry. The presence of two triazole units linked by a spacer suggests the possibility of achieving enhanced binding affinity or different modes of interaction with biological targets, highlighting the potential for developing novel antimicrobial agents based on this scaffold [].

(5-methyl-1H‐1,2,3-triazol-4yl)ethanones and their derivatives

    Compound Description: (5-methyl-1H‐1,2,3-triazol-4yl)ethanones are key intermediates in synthesizing fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, which are considered promising building blocks for drug discovery []. The synthesis explores different homologation methods, including the Arndt-Eistert reaction and the Willgerodt-Kindler reaction [].

    Relevance: While not containing the carboxylic acid group directly, (5-methyl-1H‐1,2,3-triazol-4yl)ethanones can be considered structurally related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid. These ketones serve as precursors to the corresponding acetic acid derivatives, highlighting the importance of synthetic transformations in accessing structurally diverse compounds from a common scaffold. The study of these compounds emphasizes the potential of triazole-containing molecules as valuable building blocks in medicinal chemistry [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This compound, containing both 1,2,3-triazole and 1,3,4-thiadiazole rings, is unexpectedly formed from a cyclization reaction of a thiosemicarbazide derivative []. It exhibits antibacterial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].

    Relevance: Although structurally distinct from 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid due to the presence of the 1,3,4-thiadiazole ring and the sulfonic acid group, this compound emphasizes the versatility of triazole derivatives in accessing diverse heterocyclic systems with potent biological activities [].

Properties

CAS Number

1351004-08-4

Product Name

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-cycloheptyltriazole-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15)

InChI Key

HSFDQGMFALCBJM-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)O

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.